molecular formula C23H17BrN4O2 B11432277 5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11432277
M. Wt: 461.3 g/mol
InChI Key: OJAVDLAJYILZHX-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common starting materials might include substituted anilines, pyridine derivatives, and various reagents for cyclization.

    Step 1 Formation of Intermediate:

    Step 2 Cyclization:

    Step 3 Final Product Formation:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydride, various nucleophiles.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Drug Development: Investigation of its potential as a pharmacophore in drug design.

    Biochemical Studies: Use in studying enzyme interactions and inhibition.

Medicine

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-ONE
  • 5-(4-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-4-(PYRIDIN-3-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The presence of specific substituents, such as the bromine atom and methoxy group, can significantly influence the compound’s chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C23H17BrN4O2

Molecular Weight

461.3 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(4-methoxyphenyl)-4-pyridin-3-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H17BrN4O2/c1-30-18-10-4-14(5-11-18)20-19-21(27-26-20)23(29)28(17-8-6-16(24)7-9-17)22(19)15-3-2-12-25-13-15/h2-13,22H,1H3,(H,26,27)

InChI Key

OJAVDLAJYILZHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5

Origin of Product

United States

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